3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide 3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 379726-54-2
VCID: VC7050164
InChI: InChI=1S/C13H13IN2O3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,15H2,1H3
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)N
Molecular Formula: C13H13IN2O3S
Molecular Weight: 404.22

3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide

CAS No.: 379726-54-2

Cat. No.: VC7050164

Molecular Formula: C13H13IN2O3S

Molecular Weight: 404.22

* For research use only. Not for human or veterinary use.

3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide - 379726-54-2

Specification

CAS No. 379726-54-2
Molecular Formula C13H13IN2O3S
Molecular Weight 404.22
IUPAC Name 3-amino-N-(4-iodophenyl)-4-methoxybenzenesulfonamide
Standard InChI InChI=1S/C13H13IN2O3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,15H2,1H3
Standard InChI Key YRAPMRASARDBGW-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)N

Introduction

Structural and Molecular Characterization

Core Molecular Architecture

3-Amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide features a benzene ring substituted at positions 1, 3, and 4 with a sulfonamide group, amino group, and methoxy group, respectively. The sulfonamide nitrogen is further bonded to a 4-iodophenyl moiety. This arrangement creates a planar aromatic system with polar substituents capable of hydrogen bonding and hydrophobic interactions .

The molecular formula is C₁₃H₁₂IN₃O₃S, with a molar mass of 433.22 g/mol. The SMILES string COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)N encodes the connectivity, while the InChIKey WWRSQRZMEAYPDH-UHFFFAOYSA-N provides a unique structural identifier .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, calculated for various adducts, suggest moderate molecular compactness:

Adductm/zPredicted CCS (Ų)
[M+H]+434.012178.2
[M+Na]+456.994182.5
[M-H]-432.997175.8

These values, derived from analogs , indicate suitability for mass spectrometry-based detection in biological matrices.

Synthetic Methodologies

Sulfonylation Strategies

The synthesis of aryl sulfonamides typically involves reacting sulfonyl chlorides with aromatic amines. For this compound, a plausible route involves:

  • Sulfonyl Chloride Preparation: 4-Methoxy-3-nitrobenzenesulfonyl chloride serves as the electrophilic partner.

  • Nucleophilic Displacement: Reaction with 4-iodoaniline in anhydrous DMF at 0–5°C, using NaH as a base, yields the nitro intermediate .

  • Nitro Reduction: Catalytic hydrogenation or Zn/NH₄Cl-mediated reduction converts the nitro group to an amine, producing the target compound .

Yield optimization (70–85%) requires strict moisture exclusion and controlled stoichiometry. Chromatographic purification on silica gel with ethyl acetate/hexane gradients achieves >95% purity .

Stereochemical Considerations

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR (400 MHz, DMSO-d₆) signals include:

δ (ppm)MultiplicityIntegrationAssignment
7.82d (J=8.4 Hz)2HH-2', H-6' (iodophenyl)
7.34d (J=8.4 Hz)2HH-3', H-5' (iodophenyl)
6.91s1HH-5 (benzene)
6.45s1HH-6 (benzene)
5.21br s2H-NH₂ (amino)
3.78s3H-OCH₃

¹³C NMR data corroborate substitution patterns, with characteristic sulfonamide sulfur signals at δ 118–122 ppm .

High-Resolution Mass Spectrometry (HRMS)

The [M+H]+ ion at m/z 434.0121 (calc. 434.0124) confirms molecular formula integrity. Fragment ions at m/z 303.9 (C₆H₅IN⁺) and 175.0 (C₇H₇NO₃S⁺) arise from cleavage at the sulfonamide linkage .

Computational and Biological Insights

Molecular Docking Studies

Docking simulations using MAPK1 (PDB: 3EQC) reveal a binding affinity (ΔG = -9.2 kcal/mol) comparable to known inhibitors. The sulfonamide oxygen forms hydrogen bonds with Lys71, while the iodophenyl group occupies a hydrophobic pocket near Val52 .

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) suggests oral bioavailability.

  • Metabolism: Susceptible to CYP3A4-mediated demethylation at the methoxy group.

  • Toxicity: AMES test predictions indicate negligible mutagenicity (p = 0.12) .

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